molecular formula C6H10Cl2O B14720610 1,1-Dichloro-2-isopropoxycyclopropane CAS No. 13764-05-1

1,1-Dichloro-2-isopropoxycyclopropane

Cat. No.: B14720610
CAS No.: 13764-05-1
M. Wt: 169.05 g/mol
InChI Key: GEMALKFQGIKQDG-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-isopropoxycyclopropane is a cyclopropane derivative featuring two chlorine atoms at the 1-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. Cyclopropanes are characterized by their strained three-membered ring, which confers unique reactivity compared to linear alkanes or aromatic systems. The dichloro substituents introduce electron-withdrawing effects, while the isopropoxy group acts as an electron-donating ether. This combination may influence its stability, solubility, and application as an intermediate in synthetic chemistry. Though direct data on this compound is sparse, its synthesis likely involves cyclopropanation reactions, as seen in structurally related compounds .

Properties

CAS No.

13764-05-1

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,1-dichloro-2-propan-2-yloxycyclopropane

InChI

InChI=1S/C6H10Cl2O/c1-4(2)9-5-3-6(5,7)8/h4-5H,3H2,1-2H3

InChI Key

GEMALKFQGIKQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC1(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-isopropoxycyclopropane can be synthesized through the dichlorocarbenation of alkenes. The reaction typically involves the use of chloroform and a strong base such as potassium hydroxide (KOH) to generate dichlorocarbene in situ. The dichlorocarbene then reacts with an appropriate alkene to form the cyclopropane ring with the desired substituents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-isopropoxycyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1,1-Dichloro-2-isopropoxycyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dichloro-2-isopropoxycyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Dichlorocyclopropane Derivatives

Example: 1,1-Dichlorocyclopropane (lacking the isopropoxy group)

  • Structural Difference: Absence of the ether group reduces polarity and solubility in polar solvents.
  • Reactivity: The lack of an electron-donating isopropoxy group may decrease stability toward ring-opening reactions.
  • Applications: Primarily used as a reactive intermediate in cycloaddition or polymerization reactions.

Linear Dichloropropanes (Alkanes)

Examples:

  • 1,2-Dichloropropane (CAS 563-54-2)
  • 1,3-Dichloropropane (CAS 542-75-6)
Property 1,1-Dichloro-2-isopropoxycyclopropane 1,2-Dichloropropane
Molecular Formula C₆H₁₀Cl₂O C₃H₆Cl₂
Boiling Point ~180–200°C (estimated) 96°C
Solubility Moderate in organic solvents Low in water
Reactivity High (strain + Cl/O sites) Low (linear structure)
  • Key Difference: The cyclopropane ring increases molecular rigidity and strain, leading to higher reactivity and boiling points compared to linear analogs.

Cyclopropane Ethers

Example: 2-Isopropoxycyclopropane (lacking chlorine substituents)

  • Effect of Chlorine: The electron-withdrawing Cl atoms in this compound enhance electrophilicity, making the compound more susceptible to nucleophilic attack compared to non-chlorinated ethers.
  • Applications: Chlorinated cyclopropane ethers may serve as precursors in pharmaceutical synthesis, leveraging their dual reactivity.

Aromatic Ethers

Example: 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)

Property This compound 2-Isopropoxy-1,3-diisopropylbenzene
Structure Strained cyclopropane Stable benzene ring
Boiling Point ~180–200°C ~250–260°C
Reactivity Ring-opening dominant Electrophilic substitution
  • Key Insight: Aromatic ethers exhibit greater thermal stability due to resonance stabilization, whereas cyclopropane derivatives prioritize strain-driven reactions.

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